Ammonium hydrogen tartrate is primarily sourced from the fermentation of grape juice in winemaking. As wine ages, potassium hydrogen tartrate can crystallize and form deposits. When these deposits are treated with ammonium hydroxide, ammonium hydrogen tartrate can be produced. This compound can also be synthesized from tartaric acid and ammonium carbonate.
Ammonium hydrogen tartrate belongs to the class of organic compounds known as carboxylic acids and their derivatives. It is categorized under tartrates, which are salts or esters derived from tartaric acid. The compound exhibits both acidic and basic properties due to the presence of ammonium ions.
The synthesis of ammonium hydrogen tartrate can be achieved through several methods:
The molecular structure of ammonium hydrogen tartrate consists of a central carbon skeleton derived from tartaric acid, with an ammonium ion attached. The compound features two carboxylate groups (-COO^-) and one ammonium group (-NH_4^+).
Ammonium hydrogen tartrate participates in various chemical reactions:
The decomposition reaction can be represented as:
Ammonium hydrogen tartrate primarily acts as a stabilizing agent in food products. In baking, it helps stabilize egg whites by preventing sugar from crystallizing too quickly, thus enhancing texture and volume.
Ammonium hydrogen tartrate is utilized in various scientific fields:
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